molecular formula C10H18Cl2N2 B574290 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride CAS No. 180080-29-9

4-(2-Dimethylamino-ethyl)-aniline dihydrochloride

Cat. No.: B574290
CAS No.: 180080-29-9
M. Wt: 237.168
InChI Key: BOZGPPLHJDNZCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Dimethylamino-ethyl)-aniline dihydrochloride (CAS RN: 180080-29-9) is a hydrochloride salt of a substituted aniline derivative. Its molecular formula is C₁₀H₁₈Cl₂N₂, with an average molecular mass of 237.168 g/mol and a monoisotopic mass of 236.084704 g/mol . The compound features a dimethylaminoethyl substituent attached to the para position of the aniline ring, with two hydrochloric acid counterions. It is commonly used in pharmaceutical synthesis, particularly as an intermediate in kinase inhibitor development (e.g., multi-kinase inhibitors for solid tumors) . Its ChemSpider ID is 26546816, and it is cataloged under MDL number MFCD09997728 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride typically involves the reaction of 4-nitroaniline with 2-dimethylaminoethyl chloride under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, followed by reduction of the nitro group to an amine group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Dimethylamino-ethyl)-aniline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: It can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.

    Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, primary amines, and substituted aromatic compounds.

Scientific Research Applications

Pharmaceutical Applications

1.1. Anticancer Research
4-(2-Dimethylamino-ethyl)-aniline dihydrochloride has been explored for its potential as a pharmaceutical intermediate in the synthesis of compounds that target specific mutations in the epidermal growth factor receptor (EGFR). These mutations are often implicated in various cancers, including non-small cell lung cancer (NSCLC). Research indicates that derivatives of this compound can selectively inhibit mutant forms of EGFR while minimizing effects on wild-type receptors, thus reducing associated toxicities such as skin rashes and gastrointestinal disturbances .

1.2. Local Anesthesia
The compound has applications in local anesthesia due to its ability to block sodium channels, thereby inhibiting nerve conduction. This property is particularly useful in developing local anesthetics that require a high degree of efficacy with minimal side effects .

Synthesis of Novel Compounds

2.1. Synthesis of Acridine-Triazenes
The amino group present in this compound can be utilized to synthesize acridine-triazenes, which have shown promise as DNA-binding agents. These compounds are being studied for their potential use in targeted cancer therapies due to their ability to interact with genetic material .

2.2. Development of GPR88 Agonists
Research has indicated that modifications to the aniline moiety of compounds related to this compound can enhance their activity as GPR88 agonists. This receptor is involved in various neurological processes, and compounds that modulate its activity may have therapeutic implications for psychiatric disorders .

Toxicological Studies

3.1. Skin Sensitization Testing
The compound has been evaluated using the Reduced Murine Local Lymph Node Assay (rLLNA) to assess its potential for causing allergic contact dermatitis. The results from such studies help in understanding the safety profile of the compound when used in consumer products or pharmaceuticals .

Analytical Chemistry Applications

4.1. Biosensor Development
this compound has been investigated for its role in developing biosensors, particularly those involving enzyme immobilization techniques. These biosensors can be used for detecting various biomolecules and have applications in medical diagnostics and environmental monitoring .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer Research Compounds derived from 4-(2-Dimethylamino-ethyl)-aniline show selective inhibition of mutant EGFR with reduced toxicity.
Local Anesthesia Demonstrated efficacy as a sodium channel blocker, suitable for local anesthetic formulations.
Synthesis of Acridine-Triazenes Amino group facilitates synthesis of novel compounds with potential DNA-binding properties.
GPR88 Agonist Development Modifications enhance receptor activity, indicating therapeutic potential for psychiatric disorders.
Toxicological Assessment rLLNA studies indicate safety profile concerning skin sensitization potential.
Biosensor Technology Effective in enzyme immobilization for biosensing applications, enhancing detection capabilities.

Mechanism of Action

The mechanism of action of 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its dimethylamino group plays a crucial role in binding to active sites of enzymes, altering their activity.

Comparison with Similar Compounds

Structurally analogous compounds to 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride include substituted aniline derivatives with variations in the amine substituents, hydrochloride stoichiometry, or additional functional groups. Below is a systematic comparison:

Structural Analogs with Modified Amine Substituents

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Applications/Notes References
4-(Aminomethyl)aniline dihydrochloride C₇H₁₂Cl₂N₂ 199.09 Aminomethyl group instead of dimethylaminoethyl Intermediate in kinase inhibitor synthesis
4-(2-Aminoethyl)aniline hydrochloride C₈H₁₃ClN₂ 172.66 Aminoethyl substituent (no dimethylation) Pharma intermediate; lower lipophilicity
(S)-4-(1-Aminoethyl)aniline dihydrochloride C₈H₁₄Cl₂N₂ 209.12 Chiral aminoethyl group Specialty chiral building block

Compounds with Heterocyclic Modifications

Compound Name Molecular Formula Molecular Weight (g/mol) Key Feature Pharmacological Relevance References
4-(2-(Pyridin-2-yl)ethyl)aniline dihydrochloride C₁₃H₁₆Cl₂N₂ 271.19 Pyridyl ring instead of dimethylamino group Metal coordination in drug design
4-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]aniline dihydrochloride C₁₇H₂₁Cl₄N₃ 409.20 Piperazine and dichlorophenyl moieties Antifungal/antibacterial candidate

Key Insight : Heterocyclic substitutions (e.g., pyridyl or piperazine) introduce hydrogen-bonding or aromatic stacking capabilities, which can modulate target binding affinity .

Impact of Hydrochloride Stoichiometry

Compound Name Hydrochloride Ratio Molecular Weight (g/mol) Solubility Profile Stability Notes References
This compound 1:2 237.17 High water solubility Stable under refrigeration
2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride 1:1 189.64 Moderate solubility Oxidizes in air
Levocetirizine dihydrochloride 1:2 461.81 High solubility Photostable

Key Insight: Dihydrochloride salts generally exhibit higher aqueous solubility than mono-hydrochloride analogs, favoring bioavailability in drug formulations .

Biological Activity

4-(2-Dimethylamino-ethyl)-aniline dihydrochloride (commonly referred to as 4-DAMEA·2HCl) is an organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-DAMEA·2HCl is characterized by an aromatic amine structure with a dimethylaminoethyl side chain. Its molecular formula is C10H16N2·2HCl, and it is typically synthesized via reductive amination or nucleophilic aromatic substitution reactions. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to characterize its structure and purity .

Target Interactions

Research indicates that compounds similar in structure to 4-DAMEA·2HCl interact with various biological targets, including enzymes and receptors. The presence of the dimethylamino group suggests potential interactions with neurotransmitter systems, particularly those involving monoamines .

Biochemical Pathways

4-DAMEA·2HCl may influence several biochemical pathways, notably those related to oxidative stress and inflammation. Similar compounds have been shown to exhibit antioxidant properties, which might be relevant for 4-DAMEA·2HCl's biological effects .

Antioxidant Properties

Studies suggest that 4-DAMEA·2HCl exhibits significant antioxidant activity, potentially protecting cells from oxidative damage. This property is crucial in contexts such as neuroprotection and anti-inflammatory responses .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, including monoamine oxidase (MAO). Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, which may have implications for mood regulation and neurological health .

Pharmacological Studies

In animal models, 4-DAMEA·2HCl has demonstrated varying effects depending on dosage. Low doses are associated with beneficial outcomes like enhanced antioxidant activity, while higher doses may lead to adverse effects .

Comparative Analysis

The following table summarizes the structural comparisons between 4-DAMEA·2HCl and other related compounds:

Compound NameStructure CharacteristicsUnique Features
4-(Dimethylamino)aniline Dimethylamino group at para positionLacks ethyl substitution; simpler structure
N,N-Dimethylbenzeneethanamine Ethylamine chain attached to benzeneDifferent nitrogen substituents; lacks hydrochloride salt
3-(Dimethylamino)phenylmethanol Dimethylamino group at meta positionAlcohol functional group present; different reactivity
4-(Amino)phenylacetone Acetone group attached to anilineKetone functionality; different application areas

This comparison highlights the unique structural features of 4-DAMEA·2HCl that may contribute to its distinct biological activities .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride in laboratory settings?

  • Methodological Answer : The synthesis typically involves alkylation of aniline derivatives. For instance, reacting N,N-dimethylaniline with 2-methylpropylamine in the presence of a base (e.g., potassium carbonate) under reflux conditions in a polar aprotic solvent like DMF. The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt, enhancing stability and solubility .

Q. What are the key structural features influencing the compound's reactivity?

  • Methodological Answer : The para-substituted dimethylaminoethyl group on the aniline ring provides electron-donating effects, enhancing nucleophilic aromatic substitution reactivity. The dihydrochloride salt form improves aqueous solubility, critical for biological assays. Structural comparisons with analogs (e.g., oxazole or piperazine derivatives) highlight how substituent position affects electronic properties .

Q. How do solubility characteristics impact experimental design?

  • Methodological Answer : The dihydrochloride salt form ensures high water solubility, enabling use in aqueous-phase reactions (e.g., coupling with acyl chlorides) or direct application in cell-based assays. Researchers should pre-dissolve the compound in water or buffered solutions to avoid precipitation in biological media .

Advanced Research Questions

Q. How can reaction yields be optimized during alkylation steps in synthesis?

  • Methodological Answer : Yields can be improved by:

  • Catalyst selection : Using phase-transfer catalysts to enhance reagent mixing.
  • Temperature control : Maintaining 80–100°C to balance reaction rate and side-product formation.
  • Purification : Recrystallization from ethanol or methanol to isolate high-purity product .

Q. What strategies resolve contradictions in reported NMR data for this compound?

  • Methodological Answer : Discrepancies arise from solvent effects or impurity peaks. To standardize

  • Use deuterated solvents (e.g., DMSO-d6) and reference internal standards (TMS).
  • Compare δH values (e.g., ethyl protons at 2.88–3.12 ppm, aromatic protons at 7.22–7.29 ppm) with published spectra.
  • Validate purity via HPLC or mass spectrometry .

Q. How does substitution pattern on the aniline ring modulate biological activity compared to analogs?

  • Methodological Answer :

  • Positional effects : Para-substitution (vs. meta) enhances steric accessibility for receptor binding.
  • Functional groups : The dimethylaminoethyl group increases basicity, influencing interactions with enzymes or DNA. Comparative studies with oxazole or thiazole analogs show reduced activity when electron-withdrawing groups are introduced .

Q. What techniques mitigate by-product formation during synthesis?

  • Methodological Answer :

  • Stoichiometric precision : Use a 10–20% excess of the alkylating agent to drive the reaction.
  • Inert atmosphere : Nitrogen or argon prevents oxidation of intermediates.
  • Chromatographic purification : Flash chromatography (silica gel, eluent: CH2Cl2/MeOH) removes unreacted starting materials .

Q. Comparative Analysis Table

Analog Structural Variation Key Property Differences Reference
4-(4-Methylpiperazin-1-yl)anilinePiperazine ring substitutionHigher aqueous solubility; altered receptor affinity
2-Methyl-3-(oxazol-2-yl)anilineOxazole ring at meta positionReduced nucleophilicity; lower bioactivity
N-Methyl-4-(thiazol-2-yl)anilineThiazole substitutionEnhanced π-stacking with DNA; increased toxicity

Properties

IUPAC Name

4-[2-(dimethylamino)ethyl]aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.2ClH/c1-12(2)8-7-9-3-5-10(11)6-4-9;;/h3-6H,7-8,11H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZGPPLHJDNZCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC=C(C=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696063
Record name 4-[2-(Dimethylamino)ethyl]aniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180080-29-9
Record name 4-[2-(Dimethylamino)ethyl]aniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 180080-29-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Using the compound obtained in Example 97 as a starting material and after adding a solution of hydrogen chloride (4N) in 1,4-dioxane, the same procedure of Example 2 gave 2.37 g of the titled compound (yield, 85%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
85%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.